molecular formula C8H11N3O2 B3216129 1-cyclopentyl-3-nitro-1H-pyrazole CAS No. 1170953-36-2

1-cyclopentyl-3-nitro-1H-pyrazole

Cat. No.: B3216129
CAS No.: 1170953-36-2
M. Wt: 181.19 g/mol
InChI Key: MMYUAXSDHZVHSA-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-nitro-1H-pyrazole (CAS# 1170953-36-2) is a research chemical . It has a molecular weight of 181.19 and a molecular formula of C8H11N3O2 . The compound is canonicalized and has a complexity of 198 . It has a topological polar surface area of 63.6 .


Synthesis Analysis

Pyrazole synthesis involves various methods such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group attached to the 1-position of the pyrazole ring, and a nitro group attached to the 3-position . The InChI key is MMYUAXSDHZVHSA-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 181.19 and a molecular formula of C8H11N3O2 . It has a topological polar surface area of 63.6 . It has a heavy atom count of 13, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Properties

IUPAC Name

1-cyclopentyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-11(13)8-5-6-10(9-8)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYUAXSDHZVHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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